(2S)-cis-3-(Acetyloxy)-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one - 87447-47-0

(2S)-cis-3-(Acetyloxy)-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one

Catalog Number: EVT-341943
CAS Number: 87447-47-0
Molecular Formula: C18H17NO4S
Molecular Weight: 343.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(2S)-cis-3-(Acetyloxy)-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one is a crucial synthetic intermediate in the production of Diltiazem, a calcium channel blocker. This compound itself does not exhibit pharmacological activity. Its importance lies in its role as a precursor in the multi-step synthesis of Diltiazem [, ].

Synthesis Analysis
  • Preferential Crystallization: Racemic mixtures of the intermediate, 5-[2-(dimethylamino)ethyl]-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one, are resolved into their respective enantiomers using 3-amino-4-hydroxy-benzenesulfonic acid. The desired (2S,3S)-enantiomer salt forms a conglomerate, allowing for separation via preferential crystallization techniques [].
  • Diastereomeric Salt Formation: Resolution of the same racemic intermediate is achieved by reacting it with (+)-(1R)-3-Bromocamphor-9-sulfonic acid. The resulting diastereomeric salts, specifically (+)-7.(+)-BCS.2H2O, are separated through fractional crystallization, yielding the desired (2S,3S)-enantiomer with high enantiomeric excess [].
  • N-Alkylation and O-Acetylation: A more efficient synthesis involves the N-alkylation of optically active (+)-cis-3-hydroxy-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one with dimethylaminoethyl chloride in a toluene/water system, facilitated by potassium carbonate and a phase-transfer catalyst. Subsequent O-acetylation of the resulting product directly in the toluene phase yields (2S)-cis-3-(acetyloxy)-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one hydrochloride [].
Chemical Reactions Analysis

(2S)-cis-3-(acetyloxy)-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one is primarily utilized as an intermediate in the synthesis of Diltiazem. It undergoes further chemical transformations, such as hydrolysis of the acetoxy group to yield the corresponding alcohol, a key step in the final stages of Diltiazem synthesis [, ].

Mechanism of Action

As an intermediate, (2S)-cis-3-(acetyloxy)-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one does not possess an inherent mechanism of action. Its significance lies in its role as a precursor to Diltiazem, which exerts its pharmacological effects as a calcium channel blocker [, ].

Applications

The primary application of (2S)-cis-3-(acetyloxy)-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one is its use as a crucial intermediate in the multi-step synthesis of Diltiazem [, ]. This highlights its importance in the pharmaceutical industry for producing this essential medication.

1. Diltiazem * Compound Description: Diltiazem, chemically defined as (2S,3S)-3-acetoxy-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one hydrochloride, is a calcium channel blocker renowned for its use in treating hypertension, angina pectoris, and certain cardiac arrhythmias. [, ] Its mechanism of action involves inhibiting calcium influx into vascular smooth muscle and cardiac cells, leading to vasodilation and negative inotropic effects. [, , ] Diltiazem exhibits a relatively higher affinity for vascular tissue compared to cardiac tissue. [] It undergoes extensive metabolism in the body, primarily via deacetylation, N-demethylation, O-demethylation, hydroxylation, and N-oxidation. [] * Relevance: Diltiazem shares the core 1,5-benzothiazepine structure with (2S)-cis-3-(Acetyloxy)-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one. The key structural difference lies in the substituent at the 5-position of the benzothiazepine ring. While (2S)-cis-3-(Acetyloxy)-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one possesses a hydrogen atom at this position, Diltiazem features a 2-(dimethylamino)ethyl group. [] This difference contributes to the distinct pharmacological profiles of the two compounds.

2. Deacetyl-O-demethyl-Diltiazem * Compound Description: This metabolite is formed via the deacetylation and O-demethylation of Diltiazem. [] It represents a significant metabolic pathway of Diltiazem in rats. [] * Relevance: This metabolite retains the core 1,5-benzothiazepine structure of (2S)-cis-3-(Acetyloxy)-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one but lacks the 3-acetoxy and 4-methoxy substituents due to metabolic transformations. [] The presence of this metabolite highlights the metabolic pathways of Diltiazem, which are relevant for understanding the pharmacokinetic profile of (2S)-cis-3-(Acetyloxy)-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one.

3. Deacetyl-N, O-demethyl-Diltiazem * Compound Description: This compound is another significant metabolite of Diltiazem, formed through deacetylation, N-demethylation, and O-demethylation. [] This metabolite demonstrates the extensive metabolic transformations Diltiazem undergoes in biological systems. * Relevance: Like Deacetyl-O-demethyl-Diltiazem, this compound is also structurally related to (2S)-cis-3-(Acetyloxy)-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one through the shared 1,5-benzothiazepine core but lacks the 3-acetoxy, 4-methoxy, and one of the N-methyl substituents due to metabolism. [] This further emphasizes the potential metabolic pathways applicable to (2S)-cis-3-(Acetyloxy)-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one.

4. Deacetyl-N, O-demethyl-Methoxy-Diltiazem * Compound Description: This compound is a metabolite of Diltiazem formed by deacetylation, N-demethylation, O-demethylation, and subsequent hydroxylation and methylation. [] This metabolite highlights the complexity of Diltiazem's metabolic pathways. * Relevance: This compound shares the 1,5-benzothiazepine scaffold with (2S)-cis-3-(Acetyloxy)-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one but exhibits modifications at multiple positions due to metabolic transformations. [] The identification of this metabolite provides insight into the potential for diverse metabolic products from (2S)-cis-3-(Acetyloxy)-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one.

5. Clentiazem * Compound Description: Clentiazem, chemically described as (+)-(2S,3S)-3-acetoxy-8-chloro-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one maleate, is a calcium channel blocker with a structure closely resembling Diltiazem. [, ] It possesses an 8-chloro substituent on the benzothiazepine ring, differentiating it from Diltiazem. [, ] Clentiazem is known for its antihypertensive effects and its ability to protect against stroke and organ damage in experimental models. [] * Relevance: Similar to Diltiazem, Clentiazem shares the core 1,5-benzothiazepine structure with (2S)-cis-3-(Acetyloxy)-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one, differing only in the 5-position substituent and the presence of an 8-chloro substituent. [] The structural similarities between these compounds suggest potential shared pharmacological activities and metabolic pathways.

6. TA-3090 * Compound Description: TA-3090, the maleate salt of (+)-(2S,3S)-3-acetoxy-8-chloro-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one, is another close analog of Diltiazem. [, , ] Structurally, TA-3090 is identical to Clentiazem but is formulated as the maleate salt instead of the hydrochloride salt. [, , ] Like Clentiazem, TA-3090 exhibits potent and long-lasting vasodilating activity, particularly in vertebral and coronary arteries. [] Notably, it demonstrates a higher selectivity for coronary arteries compared to verapamil and weaker negative inotropic effects. [] * Relevance: TA-3090, similar to Clentiazem and Diltiazem, shares the same core structure with (2S)-cis-3-(Acetyloxy)-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one, with variations primarily in the 5-position substituent and the presence of an 8-chloro group. [] This underscores the significance of these structural features in influencing the pharmacological activities of 1,5-benzothiazepine derivatives.

7. RS-5773 * Compound Description: RS-5773, chemically defined as (2S,3S)-3-acetoxy-8-benzyl-2,3-dihydro-5-[2-(dimethylamino)- ethyl]-2-(4-methoxyphenyl)-1,5-benzothiazepine-4-(5H)-one hydrochloride, is a novel benzothiazepine derivative designed as a potential antianginal agent. [] It distinguishes itself from Diltiazem by the presence of an 8-benzyl substituent on the benzothiazepine ring. [, ] RS-5773 demonstrates superior antianginal effects compared to Diltiazem and Clentiazem, attributed to its potent and long-lasting suppression of ischemic ECG changes in animal models. [] Furthermore, RS-5773 exhibits a favorable safety profile, lacking excessive hypotensive effects or significant depression of atrioventricular conduction. [] * Relevance: RS-5773 shares the core 1,5-benzothiazepine structure with (2S)-cis-3-(Acetyloxy)-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one, differing in the 5-position substituent and the presence of an 8-benzyl group. [] This highlights the impact of substituent modifications on the pharmacological activity of 1,5-benzothiazepines, specifically their antianginal potential.

8. 8-Substituted Diltiazem Derivatives * Compound Description: A series of Diltiazem analogs featuring various substituents at the 8-position of the benzothiazepine ring, including methyl, ethyl, isopropyl, benzyl, methoxy, ethoxy, phenoxy, and methylthio groups, were synthesized and evaluated for their antihypertensive activity. [] The introduction of these substituents aimed to enhance the potency and duration of action compared to Diltiazem. [] Among the synthesized derivatives, the 8-benzyl and 8-phenoxy analogs demonstrated the most potent and prolonged antihypertensive effects, surpassing the activity of Diltiazem. [] In contrast, derivatives with bulky or less lipophilic substituents, such as cyclohexyl, cyclopentoxy, tolyloxy, p-methoxyphenoxy, and phenylthio groups, exhibited reduced antihypertensive activity compared to Diltiazem. [] * Relevance: This series of compounds, despite the structural variations at the 8-position, share the core 1,5-benzothiazepine scaffold and the 5-(2-(dimethylamino)ethyl) substituent with both Diltiazem and (2S)-cis-3-(Acetyloxy)-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one. [] This structure-activity relationship study highlights the importance of the 8-position in modulating the pharmacological properties of 1,5-benzothiazepines, particularly their antihypertensive effects.

9. DTZ323 * Compound Description: DTZ323, chemically defined as 3-(acetyloxy)-5-[2-[[2-(3,4-dimethoxyphenyl)ethyl]-methylamino]eth yl]-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepine-4(5H)-one, represents a novel Diltiazem derivative meticulously designed to exhibit enhanced affinity for L-type calcium channels. [] In contrast to Diltiazem, DTZ323 features a modified substituent at the 5-position, where the dimethylamino group is replaced with a [2-(3,4-dimethoxyphenyl)ethyl]methylamino moiety. [] This structural alteration significantly enhances DTZ323's binding affinity for rabbit skeletal muscle L-type Ca++ channels, surpassing the affinity of both Diltiazem and Clentiazem. [] * Relevance: Despite the modifications in the 5-position substituent, DTZ323 retains the core 1,5-benzothiazepine structure, the 3-acetoxy group, and the 4-methoxyphenyl moiety present in both Diltiazem and (2S)-cis-3-(Acetyloxy)-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one. [] The enhanced calcium channel blocking activity of DTZ323 emphasizes the potential of modifying the 5-position substituent to fine-tune the pharmacological properties of 1,5-benzothiazepine derivatives.

11. (+)-cis-3-acetyloxy-2-(4-methoxyphenyl)-5-[2-{N-[2-(3,4- methylenedioxyphenyl)methyl]methyl amino}ethyl]-2,3-dihydro-5H-1,5- benzothiazepin-4-one oxalate * Compound Description: This compound is a 1,5-benzothiazepine derivative that acts as a calcium antagonist. [] It is structurally related to Diltiazem and is used as a pharmaceutical agent for various conditions, including hypertension, angina, and cardiac arrhythmias. [] * Relevance: This compound shares the core 1,5-benzothiazepine scaffold with (2S)-cis-3-(Acetyloxy)-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one and Diltiazem. [] The presence of the 3-acetoxy and 4-methoxyphenyl groups, along with the 5-position side chain, highlights the structural similarities and suggests a potential for similar biological activity.

12. (+)-(2S,3S)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-3-hydroxy- 2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one * Compound Description: This compound is a key intermediate in the synthesis of Diltiazem. [] It is a chiral molecule, and its enantiomers exhibit different pharmacological properties. [] * Relevance: This compound is closely related to (2S)-cis-3-(Acetyloxy)-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one, differing only in the absence of the acetyl group at the 3-position. [] This structural similarity highlights its role as a precursor in the synthesis of Diltiazem and emphasizes the importance of the 3-acetoxy group for the biological activity of these compounds.

Properties

CAS Number

87447-47-0

Product Name

(2S)-cis-3-(Acetyloxy)-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one

IUPAC Name

[(2S,3S)-2-(4-methoxyphenyl)-4-oxo-3,5-dihydro-2H-1,5-benzothiazepin-3-yl] acetate

Molecular Formula

C18H17NO4S

Molecular Weight

343.4 g/mol

InChI

InChI=1S/C18H17NO4S/c1-11(20)23-16-17(12-7-9-13(22-2)10-8-12)24-15-6-4-3-5-14(15)19-18(16)21/h3-10,16-17H,1-2H3,(H,19,21)/t16-,17+/m1/s1

InChI Key

WKLRIRQZTCFCSE-SJORKVTESA-N

SMILES

CC(=O)OC1C(SC2=CC=CC=C2NC1=O)C3=CC=C(C=C3)OC

Synonyms

(2S,3S)-3-(Acetyloxy)-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one; (2S-cis)-3-(Acetyloxy)-2,3-dihydro-2-(4-methoxyphenyl)-1,5-Benzothiazepin-4(5H)-one

Canonical SMILES

CC(=O)OC1C(SC2=CC=CC=C2NC1=O)C3=CC=C(C=C3)OC

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H](SC2=CC=CC=C2NC1=O)C3=CC=C(C=C3)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.